(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a 4-cyanobenzyl substituent at the 4-position of the pyrrolidine ring. This compound is structurally related to L-proline, with the 4-cyanobenzyl group introducing steric and electronic modifications that influence its physicochemical and biochemical properties. The hydrochloride salt form (CAS 1266111-77-6, MW 266.72) is commonly used in research due to enhanced stability and solubility . It serves as a key intermediate in peptide synthesis and drug discovery, particularly in the development of protease inhibitors and receptor ligands .
Properties
IUPAC Name |
(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWBSMJMPPTAC-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization of Diamines
A foundational method for pyrrolidine synthesis involves the cyclization of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa) using cobalt- and nickel oxide-based catalysts supported on alumina. While this process primarily yields unsubstituted pyrrolidine, it provides a template for modifying reaction conditions to accommodate functionalized precursors. For example, substituting 1,4-butanediol with a pre-functionalized diamine bearing a cyanobenzyl group could theoretically yield the target scaffold, though no direct examples are documented in the reviewed literature.
Nickel-Catalyzed Deamination of Putrescine Derivatives
US Patent 2,952,688 discloses the synthesis of pyrrolidine via deamination of putrescine (1,4-diaminobutane) using a supported nickel catalyst at 100–160°C. Adapting this method, the introduction of a 2-cyanobenzyl group at the 4-position of putrescine prior to cyclization could generate the desired product. However, this route risks forming pyrroline byproducts (dihydropyrrole), which require subsequent hydrogenation or fractional distillation for removal.
| Method | Conditions | Yield | Byproducts |
|---|---|---|---|
| Nickel-catalyzed cyclization | 100–160°C, Ni catalyst | ~80% | Pyrroline (≤5%) |
| High-pressure amination | 165–200°C, 17–21 MPa, Co/Ni catalyst | N/A | Unreacted diol |
Laboratory-Scale Synthetic Routes
Chiral Pool Synthesis from Proline
The amino acid L-proline, a commercially available (2S)-pyrrolidine-2-carboxylic acid, serves as a chiral starting material. Functionalization at the 4-position can be achieved through alkylation with 2-cyanobenzyl bromide under basic conditions. A patent (EP3015456A1) describes analogous strategies for pyrrolidine-2-carboxylic acid derivatives using tert-butoxycarbonyl (Boc) protection to direct regioselectivity. For instance:
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Boc protection : Treat L-proline with di-tert-butyl dicarbonate to form Boc-L-proline.
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Alkylation : React with 2-cyanobenzyl bromide in the presence of a strong base (e.g., LDA) at −78°C to install the cyanobenzyl group.
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Deprotection : Remove the Boc group using HCl in dioxane, yielding the hydrochloride salt.
This route benefits from proline’s inherent chirality, preserving the (2S) configuration, while the (4R) stereochemistry is controlled by the alkylation step’s steric environment.
Asymmetric Hydrogenation of Pyrroline Derivatives
An alternative approach involves synthesizing a pyrroline intermediate followed by asymmetric hydrogenation. For example:
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Pyrroline formation : Condense 4-oxo-pyrrolidine-2-carboxylic acid with 2-cyanobenzylamine.
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Hydrogenation : Use a chiral catalyst (e.g., Ru-BINAP) to reduce the imine bond, establishing the (4R) configuration.
This method’s enantiomeric excess (ee) depends on the catalyst’s selectivity, with reported ee values exceeding 95% for similar substrates.
Stereochemical Control and Resolution
Diastereomeric Salt Formation
The hydrochloride salt of (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049743-86-3) is isolable via crystallization with chiral resolving agents like L-tartaric acid. Differential solubility of diastereomers in ethanol or acetone enables separation, though yields are moderate (50–60%).
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic mixtures can preferentially modify one enantiomer, facilitating chromatographic separation. For instance, Candida antarctica lipase B (CAL-B) acetylates the (2S,4S) isomer, leaving the target (2S,4R) compound unreacted.
Purification and Characterization
Scientific Research Applications
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Findings :
Nitro- and Methyl-Substituted Analogs
Key Findings :
Cyano-Substituted Analog: Target Compound
| Substituent | CAS Number | Molecular Formula | MW (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 4-Cyano | 1266320-28-8 | C₁₃H₁₄N₂O₂ | 230.26 | High dipole moment; intermediate for kinase inhibitors |
Key Findings :
- Compared to halogenated analogs, the cyano derivative exhibits lower lipophilicity (clogP ~1.2 vs. ~2.5 for 4-bromo analog), impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
